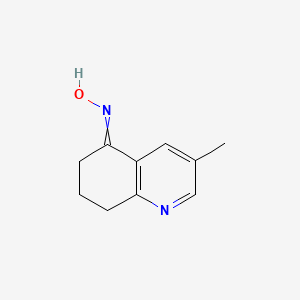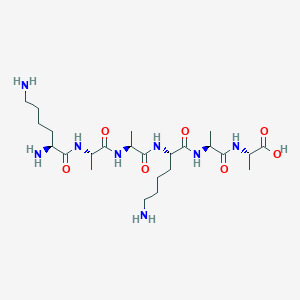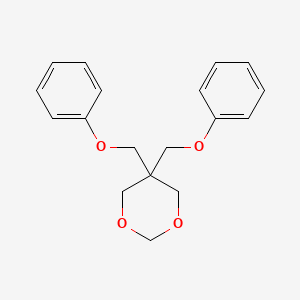![molecular formula C14H22N2O3 B14609315 2-Hydroxyethyl {3-[ethyl(phenyl)amino]propyl}carbamate CAS No. 60809-97-4](/img/structure/B14609315.png)
2-Hydroxyethyl {3-[ethyl(phenyl)amino]propyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyethyl {3-[ethyl(phenyl)amino]propyl}carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and chemical synthesis, due to their versatile chemical properties. This particular compound is of interest due to its unique structure, which combines a hydroxyethyl group with an ethyl(phenyl)amino propyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl {3-[ethyl(phenyl)amino]propyl}carbamate typically involves the reaction of 3-[ethyl(phenyl)amino]propylamine with ethylene carbonate. The reaction is carried out under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as methanol or ethanol. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of catalysts, such as metal oxides, can also enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxyethyl {3-[ethyl(phenyl)amino]propyl}carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Regeneration of the hydroxyethyl group.
Substitution: Formation of various substituted carbamates.
Aplicaciones Científicas De Investigación
2-Hydroxyethyl {3-[ethyl(phenyl)amino]propyl}carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a drug precursor.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Hydroxyethyl {3-[ethyl(phenyl)amino]propyl}carbamate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with target molecules, while the ethyl(phenyl)amino group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl carbamate: A simpler carbamate with similar chemical properties.
Phenyl carbamate: Contains a phenyl group, similar to the ethyl(phenyl)amino group in the target compound.
Hydroxyethyl carbamate: Contains a hydroxyethyl group, similar to the target compound.
Uniqueness
2-Hydroxyethyl {3-[ethyl(phenyl)amino]propyl}carbamate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
60809-97-4 |
|---|---|
Fórmula molecular |
C14H22N2O3 |
Peso molecular |
266.34 g/mol |
Nombre IUPAC |
2-hydroxyethyl N-[3-(N-ethylanilino)propyl]carbamate |
InChI |
InChI=1S/C14H22N2O3/c1-2-16(13-7-4-3-5-8-13)10-6-9-15-14(18)19-12-11-17/h3-5,7-8,17H,2,6,9-12H2,1H3,(H,15,18) |
Clave InChI |
WSMXAAHJZSNVRR-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCCNC(=O)OCCO)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Nonanone, 1-[7-(4-methylpentyl)-9H-fluoren-2-yl]-](/img/structure/B14609235.png)
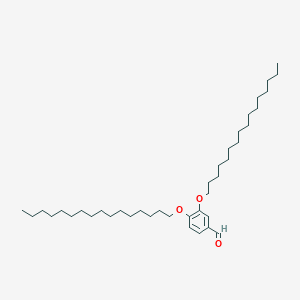
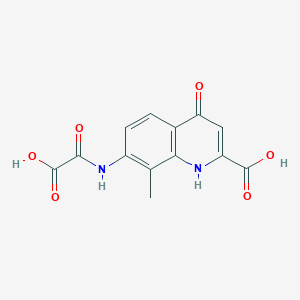




![1-Butyl-4-{[(oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14609267.png)


![2-[(2,6-Dichlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14609287.png)
